molecular formula C9H9N3O2 B13447286 methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B13447286
M. Wt: 191.19 g/mol
InChI Key: HLZQMRHABZUTDZ-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The specific structure of this compound includes a methyl group at the 5-position of the pyrazole ring and a carboxylate ester group at the 3-position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole with a suitable pyridine derivative under acidic or neutral conditions . Another approach includes the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in the presence of a catalyst such as AC-SO3H at room temperature in ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the synthesis process. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperature, solvent choice, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .

Mechanism of Action

The mechanism of action of methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

Uniqueness

Methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and carboxylate ester groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 5-methyl-2H-pyrazolo[3,4-b]pyridine-3-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-5-3-6-7(9(13)14-2)11-12-8(6)10-4-5/h3-4H,1-2H3,(H,10,11,12)

InChI Key

HLZQMRHABZUTDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NN=C2N=C1)C(=O)OC

Origin of Product

United States

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